

WRR-483 cell culture experimental setup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	WRR-483
Cat. No.:	B1684167

[Get Quote](#)

It appears there may be a typographical error in the cell line name "**WRR-483**". Based on the close match and the context of cancer cell culture, this document provides detailed application notes and protocols for the BT-483 human breast cancer cell line.

Application Notes for BT-483 Cell Line

Introduction

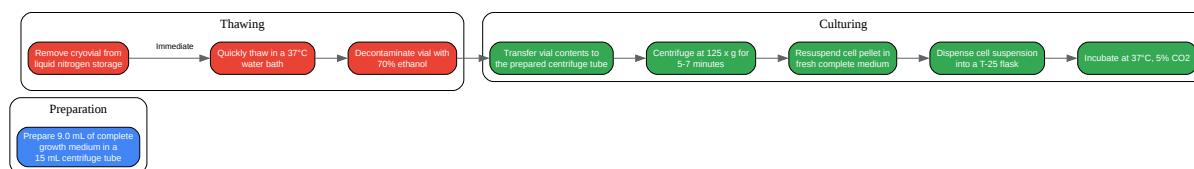
The BT-483 cell line is an adherent epithelial cell line derived from a papillary invasive ductal tumor of a 23-year-old female patient with a family history of breast cancer.^[1] These cells are highly pleomorphic, with prominent nuclei and nucleoli, and exhibit epithelial characteristics such as desmosomes, microvilli, and tight junctions. BT-483 cells are positive for both estrogen and progesterone receptors, making them a valuable model for studying hormone-dependent breast cancer.^[2] This cell line is extensively used in cancer research to explore tumor biology, drug resistance, and the efficacy of novel therapeutic agents.

General Characteristics

Characteristic	Description	Source
Organism	Homo sapiens (Human)	[3]
Tissue	Mammary gland/breast	[1]
Disease	Invasive ductal carcinoma	[1][3]
Cell Type	Epithelial	[1]
Morphology	Epithelial	[1]
Growth Properties	Adherent	[1]
Gender of Donor	Female	
Age of Donor	23 years	
Doubling Time	Approximately 140 hours	[3]

Experimental Protocols

1. BT-483 Cell Culture Protocol


This protocol outlines the complete workflow for culturing BT-483 cells, from thawing cryopreserved stocks to routine passaging and cryopreservation.

a. Materials

- BT-483 cells (e.g., ATCC HTB-121)
- Complete Growth Medium:
 - ATCC-formulated RPMI-1640 Medium
 - 20% Fetal Bovine Serum (FBS)[1]
 - 0.01 mg/mL bovine insulin[1]
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), Ca⁺⁺/Mg⁺⁺ free

- Cryopreservation Medium: Complete growth medium with 5% (v/v) DMSO[[1](#)]
- Sterile cell culture flasks (T-25, T-75)
- Sterile centrifuge tubes (15 mL, 50 mL)
- Water bath at 37°C
- Humidified incubator at 37°C with 5% CO2
- Biosafety cabinet
- Inverted microscope
- Hemocytometer or automated cell counter
- Cryo-freezing container

b. Thawing of Cryopreserved BT-483 Cells

[Click to download full resolution via product page](#)

Caption: Workflow for thawing cryopreserved BT-483 cells.

- Prepare a 15 mL centrifuge tube with 9.0 mL of pre-warmed complete growth medium.

- Remove the cryovial of BT-483 cells from liquid nitrogen storage.
- Immerse the vial in a 37°C water bath until the contents are almost completely thawed.
- Decontaminate the outside of the vial with 70% ethanol.
- Under sterile conditions, transfer the contents of the vial to the prepared centrifuge tube.
- Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
- Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-25 culture flask.
- Place the flask in a humidified incubator at 37°C with 5% CO₂.
- The medium should be changed 24 hours after thawing to remove residual cryoprotectant.

c. Routine Passaging of BT-483 Cells

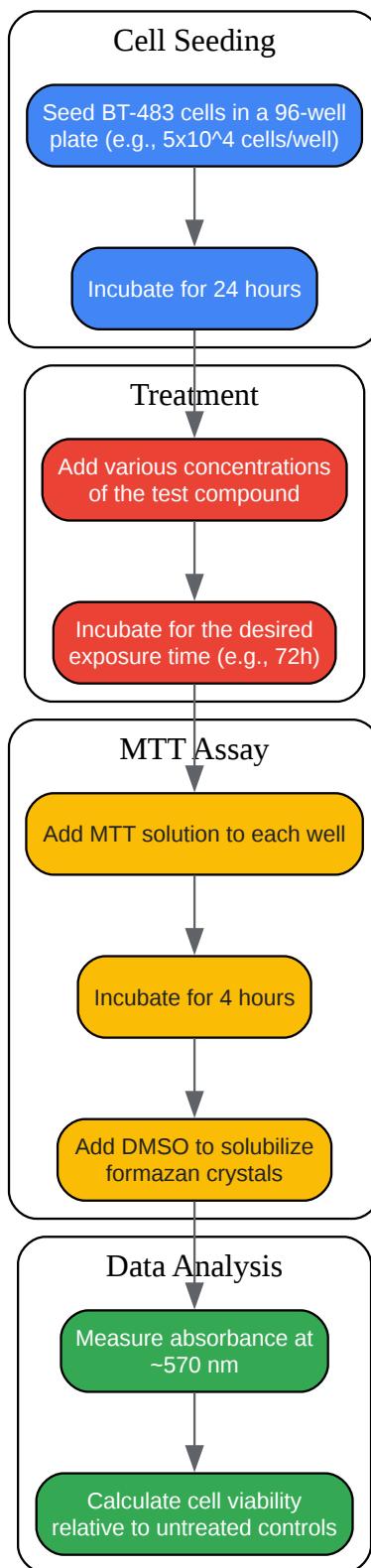
BT-483 cells should be subcultured when they reach 80-90% confluence. They should be fed 2 to 3 times weekly.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for passaging adherent BT-483 cells.

- Aspirate the culture medium from the flask.
- Wash the cell monolayer once with sterile PBS.

- Add a sufficient volume of 0.25% Trypsin-EDTA solution to cover the cell layer.
- Incubate the flask at 37°C for 3 to 5 minutes.
- Observe the cells under an inverted microscope to ensure detachment.
- Once detached, add complete growth medium to the flask to neutralize the trypsin.
- Transfer the cell suspension to a sterile centrifuge tube.
- Centrifuge at 125 x g for 5-7 minutes.
- Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Dispense the cell suspension into new culture flasks at a recommended split ratio of 1:2.[[1](#)]
- Add the appropriate amount of pre-warmed complete growth medium to the new flasks and return them to the incubator.


d. Cryopreservation of BT-483 Cells

Cells should be cryopreserved when they are in the logarithmic growth phase and have high viability.

- Follow steps 1-9 of the passaging protocol to obtain a cell pellet.
- Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 5% DMSO) at a concentration of 1×10^6 to 1×10^7 cells/mL.[[1](#)][[4](#)]
- Aliquot the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container that provides a cooling rate of approximately -1°C per minute.[[4](#)][[5](#)]
- Place the container in a -80°C freezer for at least 24 hours.[[4](#)]
- For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.

2. Cytotoxicity Assay Protocol (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

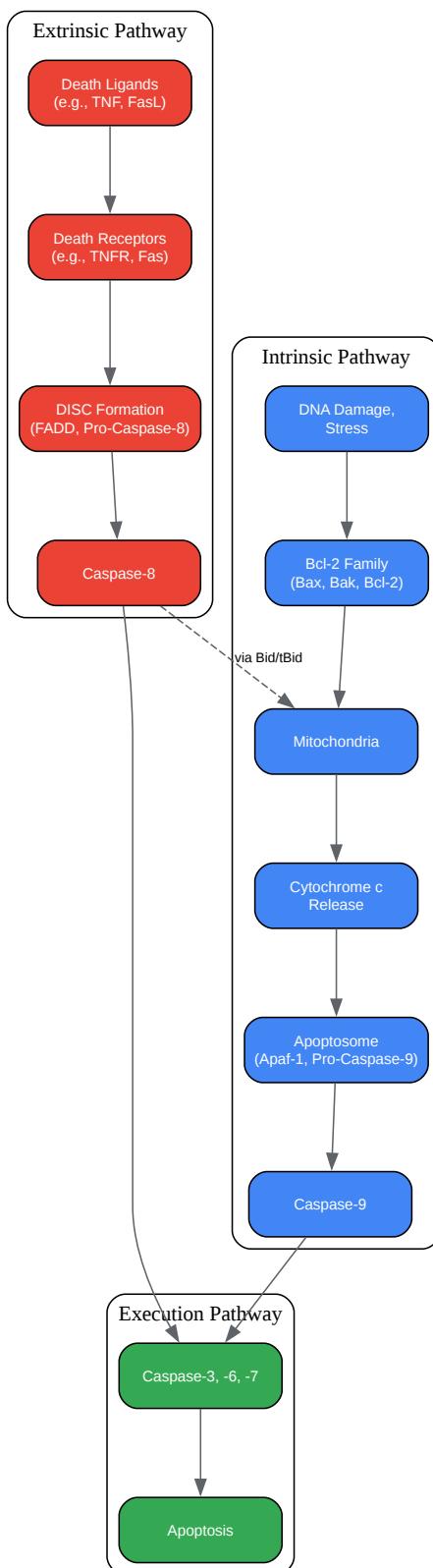
[Click to download full resolution via product page](#)

Caption: Workflow for a standard MTT cytotoxicity assay.

- Trypsinize and count BT-483 cells.
- Seed the cells in a 96-well plate at a density of 5×10^4 cells per well and incubate for 24 hours to allow for cell attachment.[\[6\]](#)
- Prepare serial dilutions of the test compound in complete growth medium.
- Remove the medium from the wells and add 100 μ L of the compound dilutions. Include vehicle-only controls.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[\[6\]](#)
- After incubation, add 25 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[\[6\]](#)
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[\[6\]](#)
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control cells.

3. Apoptosis Assay Protocol (Annexin V-FITC/PI Staining)

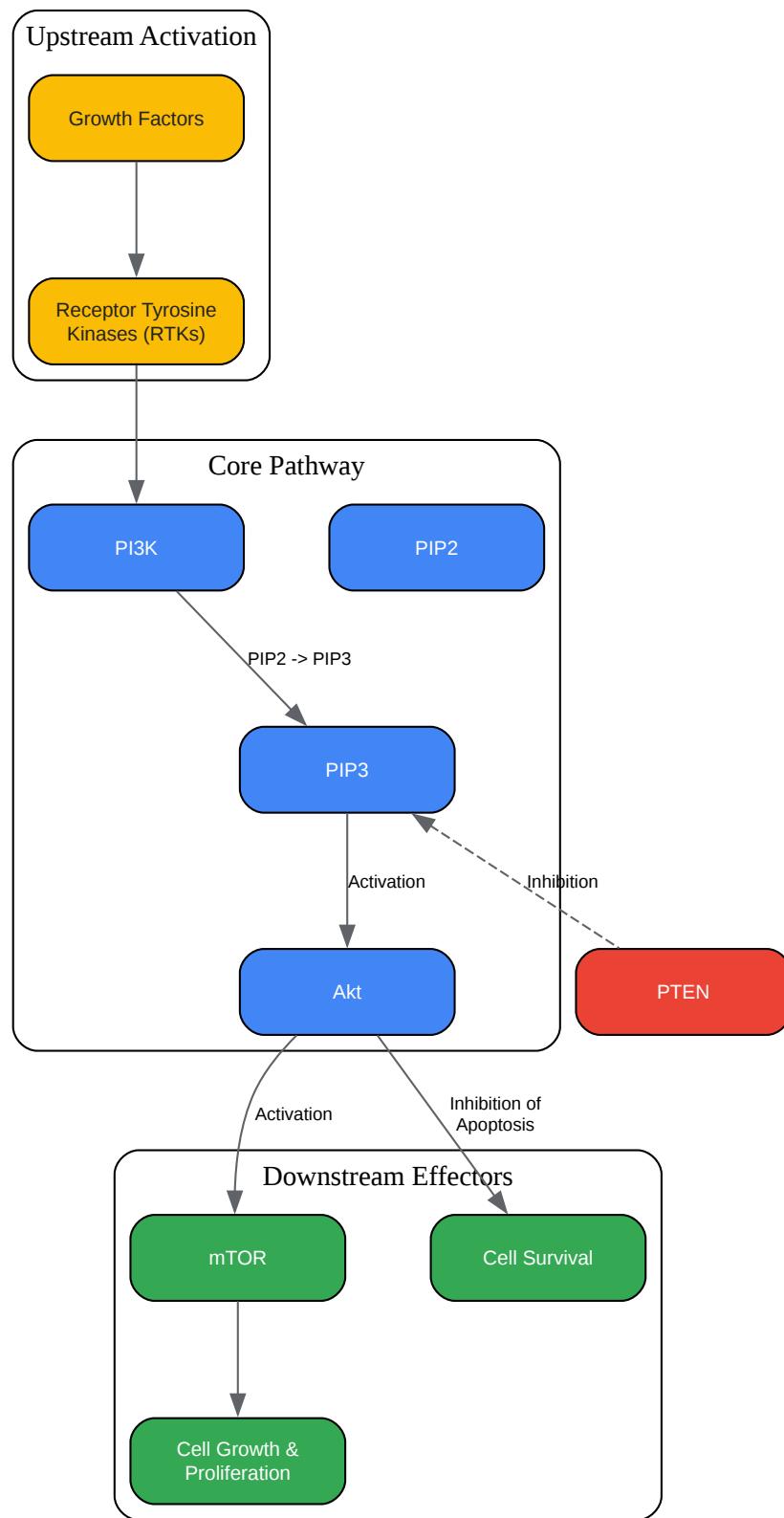
This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.


- Seed BT-483 cells in 6-well plates and incubate overnight.
- Treat the cells with the apoptosis-inducing agent for the desired time period.
- Harvest the cells by trypsinization and collect them in a centrifuge tube.
- Wash the cells twice with cold PBS.

- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways

1. Apoptosis Signaling Pathways


Apoptosis, or programmed cell death, is a critical process in development and disease. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, which execute the apoptotic program.

[Click to download full resolution via product page](#)

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in breast cancer.

[Click to download full resolution via product page](#)

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AddexBio Product Detail - BT-483 Cells [addexbio.com]
- 2. List of breast cancer cell lines - Wikipedia [en.wikipedia.org]
- 3. Cellosaurus cell line BT-483 (CVCL_2319) [cellosaurus.org]
- 4. Cryopreservation protocol | Abcam [abcam.com]
- 5. Cryopreservation and thawing of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [WRR-483 cell culture experimental setup]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684167#wrr-483-cell-culture-experimental-setup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com